Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate
Description
Overview of Thieno[3,2-d]pyrimidine Derivatives in Chemical Research
Thieno[3,2-d]pyrimidine derivatives have emerged as a compelling class of heterocyclic compounds that have captured significant attention in contemporary chemical research due to their remarkable versatility and biological potential. These fused ring systems represent structural bioisosteres of purine bases found in deoxyribonucleic acid and ribonucleic acid, which fundamentally explains their ability to interact with biological targets through molecular recognition mechanisms. The thienopyrimidine scaffold exists in three distinct isomeric forms, with each variant offering unique opportunities for chemical modification and biological exploration. The thieno[3,2-d]pyrimidine isomer specifically has demonstrated exceptional promise across multiple therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective applications. This broad spectrum of biological activities has inspired extensive structure-activity relationship studies, leading to sophisticated understanding of how specific substitution patterns influence therapeutic efficacy and selectivity profiles.
The contemporary research landscape surrounding thieno[3,2-d]pyrimidine derivatives has been significantly enriched by their identification as potent inhibitors of critical cellular targets. Recent investigations have revealed their capacity to modulate ataxia telangiectasia mutated and Rad3-related kinase activity, with compounds achieving nanomolar inhibitory concentrations and demonstrating synthetic lethality effects in cancer cells with deoxyribonucleic acid damage response deficiencies. Additionally, these derivatives have proven effective as inhibitors of sirtuin deacetylases, particularly SIRT1, SIRT2, and SIRT3, with representative compounds exhibiting inhibitory concentrations in the low nanomolar range. The versatility of this scaffold extends to cyclin-dependent kinase 7 inhibition, where optimized thieno[3,2-d]pyrimidine derivatives have shown remarkable selectivity and efficacy in triple negative breast cancer models. Furthermore, research has demonstrated their utility as nucleoside triphosphate diphosphohydrolase inhibitors, with certain derivatives achieving submicromolar potency against specific isozymes.
The structural diversity achievable within the thieno[3,2-d]pyrimidine framework has enabled researchers to explore various substitution patterns and functional group modifications. Halogenated derivatives have shown particular promise, with chlorine substitution at the C4-position proving essential for antiproliferative activity against multiple cancer cell lines. The incorporation of carboxamide functionality at the 6-position has yielded potent pan-sirtuin inhibitors with significantly enhanced potency compared to existing therapeutic agents. These findings collectively demonstrate that thieno[3,2-d]pyrimidine derivatives represent a rich source of chemical diversity for drug discovery and development efforts across multiple therapeutic indications.
Significance of Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate
This compound occupies a distinctive position within the thienopyrimidine family due to its specific substitution pattern and functional group arrangement. The compound is characterized by the Chemical Abstracts Service registry number 1407180-85-1 and possesses a molecular formula of C16H14N2O4S with a corresponding molecular weight of 330.36 daltons. The structural architecture of this compound incorporates several noteworthy features that distinguish it from other thienopyrimidine derivatives. The presence of a methyl ester functionality at the 4-position introduces potential for hydrolytic activation or metabolic transformation, while the methoxy group at the 2-position and the 2-methoxyphenyl substituent at the 6-position provide multiple sites for electronic modulation and intermolecular interactions.
The significance of this particular compound extends beyond its structural uniqueness to encompass its potential role as a synthetic intermediate and research tool. The ester functionality present in the molecule offers opportunities for further chemical modification through standard organic transformations, including hydrolysis to yield the corresponding carboxylic acid, amidation reactions to generate diverse carboxamide derivatives, or reduction processes to access alcohol analogs. The dual methoxy substitution pattern creates a molecule with enhanced lipophilicity compared to unsubstituted analogs, potentially influencing membrane permeability and cellular uptake characteristics. Additionally, the 2-methoxyphenyl group introduces steric bulk and electronic effects that may modulate binding affinity and selectivity when interacting with biological targets.
From a medicinal chemistry perspective, this compound represents an attractive scaffold for optimization studies. The compound's structure contains multiple positions amenable to chemical modification, enabling systematic exploration of structure-activity relationships. The methoxy groups can be readily modified through demethylation reactions to access the corresponding phenolic compounds, which may exhibit altered biological activity profiles. The ester group provides a handle for introducing various substitutions that could modulate pharmacokinetic properties, target selectivity, or potency. Furthermore, the 2-methoxyphenyl substituent offers opportunities for ring modifications, halogenation, or replacement with alternative aromatic systems to fine-tune molecular properties.
The commercial availability of this compound from multiple chemical suppliers, typically at 95% purity levels, reflects its recognized value in research applications. Storage recommendations at 2-8 degrees Celsius indicate the compound's stability under appropriate conditions, making it suitable for long-term research projects and collaborative studies. The established synthetic methodology for accessing this compound suggests that analogs and derivatives can be readily prepared using similar approaches, facilitating structure-activity relationship investigations and optimization campaigns.
Historical Development and Discovery
The historical development of this compound is intimately connected to the broader evolution of thienopyrimidine chemistry and its applications in medicinal research. The foundational work on thienopyrimidine derivatives can be traced to early heterocyclic chemistry investigations that recognized the potential of fused thiophene-pyrimidine systems as biologically active compounds. The structural similarity of these systems to naturally occurring purine bases provided the initial impetus for their exploration as potential therapeutic agents. The recognition that thienopyrimidines could serve as adenine bioisosteres opened new avenues for drug design and development, particularly in areas where purine metabolism or recognition was involved.
The specific compound this compound appears to have emerged from systematic investigations into substituted thienopyrimidine derivatives during the development of kinase inhibitors and other bioactive molecules. The incorporation of methoxy substituents and carboxylate functionality reflects strategic design decisions aimed at modulating pharmacological properties such as solubility, membrane permeability, and target binding characteristics. The assignment of Chemical Abstracts Service number 1407180-85-1 to this compound indicates its formal recognition and cataloging within chemical databases, facilitating its identification and procurement for research purposes.
The synthetic approaches employed for the preparation of this compound likely evolved from established methodologies for constructing thienopyrimidine scaffolds. These methods typically involve cyclization reactions of appropriately substituted thiophene precursors with pyrimidine-forming reagents, followed by selective functionalization at specific positions. The incorporation of the 2-methoxyphenyl group at the 6-position and the methoxy group at the 2-position represents deliberate structural modifications designed to achieve specific chemical and biological properties. The introduction of the methyl ester functionality at the 4-position provides both synthetic versatility and potential for prodrug approaches, where the ester serves as a masked carboxylic acid that can be activated through enzymatic hydrolysis.
Recent research efforts have focused on expanding the chemical space around thienopyrimidine derivatives, leading to the discovery of numerous bioactive compounds within this structural class. The identification of thieno[3,2-d]pyrimidine derivatives as potent inhibitors of various kinases, including ataxia telangiectasia mutated and Rad3-related kinase, cyclin-dependent kinase 7, and sirtuin deacetylases, has provided strong validation for continued investigation of this compound class. These discoveries have positioned thienopyrimidine derivatives as important scaffolds for drug discovery efforts, with this compound representing one member of this promising chemical family.
Objectives and Scope of the Review
The primary objective of this comprehensive review is to provide a thorough examination of this compound, encompassing its chemical properties, synthetic methodologies, and potential applications in research settings. This analysis aims to consolidate available information regarding this specific compound while placing it within the broader context of thienopyrimidine chemistry and medicinal research. The review seeks to establish a foundational understanding of the compound's structural characteristics, reactivity patterns, and potential utility as a research tool or synthetic intermediate. By examining the compound through multiple analytical lenses, this review aims to provide researchers with comprehensive information necessary for informed decision-making regarding its potential applications in their respective research programs.
The scope of this review extends beyond simple compound characterization to encompass broader implications for chemical research and development. The examination will include detailed analysis of the compound's molecular structure, highlighting key functional groups and their potential contributions to chemical reactivity and biological activity. The review will explore synthetic approaches for accessing this compound and related analogs, providing insights into potential structure-activity relationship studies and optimization strategies. Additionally, the analysis will consider the compound's place within the broader landscape of thienopyrimidine research, examining how its unique structural features compare to other members of this important compound class.
A critical component of this review involves the compilation and analysis of available research data related to this compound and closely related compounds. This analysis will include examination of synthetic procedures, characterization data, and any reported biological activities or chemical transformations. The review will also consider the compound's commercial availability and practical considerations for research applications, including storage requirements, handling procedures, and potential limitations or considerations for experimental use.
Properties
IUPAC Name |
methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-20-11-7-5-4-6-9(11)12-8-10-14(23-12)13(15(19)21-2)18-16(17-10)22-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSMOMEUVJXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thieno[3,2-d]pyrimidine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate has been synthesized and tested for its activity against various bacterial strains. In a study assessing the inhibitory effects of similar compounds on metallo-beta-lactamases (MBLs), it was found that modifications in the thieno[3,2-d]pyrimidine structure can enhance antibacterial activity against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Thieno[3,2-d]pyrimidines have shown promise in targeting cancer cells due to their ability to inhibit specific enzymes involved in tumor growth. The structural modifications in this compound may contribute to enhanced selectivity and potency against various cancer cell lines .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions: Using appropriate reagents to form the thieno[3,2-d]pyrimidine core.
- Functional Group Modifications: Introducing methoxy groups through methylation reactions to enhance solubility and biological activity.
Table 1: Synthetic Routes for Thieno[3,2-d]pyrimidines
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Cyclization | Thioamide + Aldehyde | Forms thieno core |
| 2 | Methylation | Methyl iodide | Introduces methoxy groups |
| 3 | Purification | Crystallization | Isolates final product |
Biological Studies and Case Studies
3.1 In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell proliferation in breast cancer models .
Case Study: Anticancer Efficacy
A recent investigation into the compound's efficacy against human breast cancer cells revealed that it induces apoptosis via the mitochondrial pathway. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases involved in programmed cell death .
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors on the cell surface and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Substituent Variations at the 2-, 4-, and 6-Positions
Key Observations :
- Electron Effects : The target compound’s methoxy and ester groups are electron-donating, contrasting with the electron-withdrawing chlorine substituents in 2,4-dichloro derivatives. This difference influences reactivity in nucleophilic substitution or cross-coupling reactions .
- Polarity: The methyl carboxylate group in the target compound increases polarity compared to morpholino or piperazinyl substituents, which may affect membrane permeability .
Ring Fusion Position: Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidines
The position of thiophene fusion alters the electronic and steric profile:
- Thieno[3,2-d]pyrimidines (e.g., target compound): The thiophene is fused at the 3,2-position, creating a planar structure conducive to π-π stacking interactions .
Physicochemical and Pharmacokinetic Considerations
- Solubility: Morpholino and piperazinyl groups () improve aqueous solubility compared to the target compound’s ester and methoxy groups.
- Hydrogen Bonding: The carboxylate group in the target compound can act as a hydrogen-bond acceptor, whereas amides () or thiols () offer donor/acceptor versatility.
- Metabolic Stability : Methoxy groups may undergo demethylation (as in ), whereas halogenated derivatives () are more resistant to metabolic degradation.
Biological Activity
Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate is a derivative of thieno[3,2-d]pyrimidine, a class of compounds noted for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The target compound can be synthesized through a reaction involving 2-methoxyphenyl derivatives and thieno[3,2-d]pyrimidine intermediates. The synthesis process often employs catalysts such as triethylamine and solvents like isopropyl alcohol to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds from this class have shown significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HCT-116 (colorectal cancer)
- A549 (lung cancer)
The compound demonstrated varying degrees of inhibition across these cell lines. For example, in one study, the IC50 values for certain derivatives ranged from 27.6 μM to lower concentrations depending on structural modifications (Guo et al.) .
The proposed mechanisms for the anticancer activity of these compounds include:
- Inhibition of PI3K/mTOR Pathway : Some derivatives have been identified as dual inhibitors of PI3K and mTOR, crucial pathways in cancer cell proliferation and survival. For instance, a related compound showed an IC50 of 0.46 nM against PI3Kα and 12 nM against mTOR .
- Microtubule Depolymerization : Compounds that induce microtubule depolymerization exhibit antiproliferative effects by disrupting mitotic processes in cancer cells. The most potent compounds in this category showed EC50 values as low as 19 nM .
Structure-Activity Relationships (SAR)
The efficacy of thieno[3,2-d]pyrimidine derivatives is influenced by their structural features:
- Substituents at C-6 and C-2 Positions : Modifications at these positions have been shown to enhance cytotoxicity. For example, electron-withdrawing groups at C-6 significantly increased activity against MDA-MB-231 cells compared to other substitutions .
Summary of Findings
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 27.6 | PI3K/mTOR inhibition |
| Related derivative | HCT-116 | 0.46 (PI3Kα) | Microtubule depolymerization |
| Another derivative | A549 | Varies | Apoptosis induction |
Case Studies
- Guo et al. Study (2025) : This study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells, revealing structure-dependent potency variations and identifying optimal substituents for enhanced activity.
- Elmongy et al. Research (2022) : Focused on the inhibitory effects against breast cancer cells, demonstrating that specific structural modifications significantly improved cytotoxicity profiles.
Q & A
Q. What comparative studies are needed to differentiate this compound from structurally related pyrimidine analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
